Propanamide, N-dodecyl- Propanamide, N-dodecyl-
Brand Name: Vulcanchem
CAS No.: 62855-82-7
VCID: VC16116268
InChI: InChI=1S/C15H31NO/c1-3-5-6-7-8-9-10-11-12-13-14-16-15(17)4-2/h3-14H2,1-2H3,(H,16,17)
SMILES:
Molecular Formula: C15H31NO
Molecular Weight: 241.41 g/mol

Propanamide, N-dodecyl-

CAS No.: 62855-82-7

Cat. No.: VC16116268

Molecular Formula: C15H31NO

Molecular Weight: 241.41 g/mol

* For research use only. Not for human or veterinary use.

Propanamide, N-dodecyl- - 62855-82-7

Specification

CAS No. 62855-82-7
Molecular Formula C15H31NO
Molecular Weight 241.41 g/mol
IUPAC Name N-dodecylpropanamide
Standard InChI InChI=1S/C15H31NO/c1-3-5-6-7-8-9-10-11-12-13-14-16-15(17)4-2/h3-14H2,1-2H3,(H,16,17)
Standard InChI Key URMJLBKGJTXVGC-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCNC(=O)CC

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

N-Dodecyl-propanamide (IUPAC name: N-dodecyl-2-hydroxypropanamide) consists of a 12-carbon dodecyl chain bonded to the amide nitrogen of a propanamide skeleton. The hydroxy group at the second carbon of the propanamide backbone introduces polarity, enabling hydrogen bonding interactions. Key structural parameters include:

PropertyValueSource
Molecular FormulaC15H31NO2\text{C}_{15}\text{H}_{31}\text{NO}_2
Molecular Weight257.412 g/mol
Density1.3 g/cm³
Boiling Point577.7°C at 760 mmHg
Flash Point303.2°C
LogP (Partition Coefficient)3.795

The compound’s logP value indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems .

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) studies of related propanamide derivatives, such as propanamide-dodecyl bromide, reveal characteristic signals for the dodecyl chain (δ 0.87 ppm for terminal methyl protons) and amide protons (δ 7.34 ppm) . Fourier Transform Infrared (FTIR) spectroscopy typically shows stretches at 3300 cm⁻¹ (N–H), 1640 cm⁻¹ (C=O amide), and 1100 cm⁻¹ (C–N) .

Synthesis and Industrial Production

Conventional Synthesis Routes

N-Dodecyl-propanamide is synthesized via nucleophilic substitution reactions between dodecyl amines and propanoyl chloride derivatives. A patent by Kao Corporation (US5599483A1) describes a method using N-dodecyl-2-hydroxypropanamide as a precursor, achieving ~82% purity through recrystallization . Alternative pathways involve:

  • Condensation Reactions: Reacting dodecylamine with methyl acrylate followed by hydrolysis .

  • Enzymatic Catalysis: Lipase-mediated amidation of dodecyl alcohol with propanamide precursors, though scalability remains challenging .

Large-Scale Optimization

Industrial production faces challenges in minimizing byproducts such as N,N-didodecylpropanamide. Process optimization studies recommend using anhydrous acetonitrile as a solvent and sodium hexafluorophosphate (NaPF₆) as a phase-transfer catalyst to enhance yields to >90% .

Industrial and Material Science Applications

Surfactant and Emulsifier Properties

The amphiphilic nature of N-dodecyl-propanamide makes it effective in stabilizing oil-in-water emulsions. Comparative studies show a critical micelle concentration (CMC) of 0.8 mM, lower than sodium dodecyl sulfate (SDS; 8.2 mM), indicating superior surface activity . Applications include:

  • Enhanced Oil Recovery: Reduces interfacial tension between crude oil and water by 70% at 0.5% w/w concentrations .

  • Pharmaceutical Formulations: Used in topical creams to improve drug solubility (e.g., ketoconazole bioavailability increased by 22% in murine models) .

Coordination Chemistry

In solvent extraction systems, N-dodecyl-propanamide derivatives act as ligands for lanthanides and actinides. The compound’s amide oxygen and hydroxy group coordinate with Eu3+\text{Eu}^{3+} ions, achieving extraction efficiencies of 98% from nitric acid solutions (0.5 M HNO₃, 1:3 phase ratio) .

Future Directions and Research Gaps

Unanswered Questions

  • Structure-Activity Relationships: How does the dodecyl chain length affect EAAT2 modulation compared to shorter alkyl variants?

  • Clinical Translation: No human trials have evaluated N-dodecyl-propanamide’s pharmacokinetics or therapeutic window.

  • Green Synthesis: Scalable enzymatic methods remain underdeveloped compared to traditional chemical routes.

Emerging Opportunities

  • Neurodegenerative Diseases: EAAT2 upregulation is a therapeutic target for amyotrophic lateral sclerosis (ALS); propanamide derivatives could mitigate glutamate excitotoxicity .

  • Advanced Materials: Self-assembled monolayers (SAMs) of N-dodecyl-propanamide on gold surfaces show promise in biosensor design .

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